molecular formula C10H17N3O2 B13637183 Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13637183
M. Wt: 211.26 g/mol
InChI Key: QMDFTVYPUZGCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a pyrazole-derived ester featuring a 3,5-dimethylpyrazole ring linked to a propanoate backbone with a methylamino substituent at the 2-position. This compound is structurally significant due to its dual functional groups: the ester moiety and the methylamino group, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C10H17N3O2/c1-7-5-8(2)13(12-7)6-9(11-3)10(14)15-4/h5,9,11H,6H2,1-4H3

InChI Key

QMDFTVYPUZGCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)OC)NC)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrazole Core

The pyrazole ring is most commonly prepared by cyclocondensation of hydrazine derivatives with acetylenic ketones or chalcones. For example, hydrazine hydrate reacts with diacetylene ketones in ethanol to form regioselective pyrazole derivatives. This method yields pyrazoles substituted at the 3 and 5 positions, such as 3,5-dimethyl substitution, by choosing appropriate precursors.

Attachment of Pyrazole to Propanoate Backbone

The linkage of the pyrazole ring to the propanoate moiety generally involves nucleophilic substitution or condensation reactions using pyrazolyl acetic acid derivatives or their esters. For instance, (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid or its methyl ester can be used as intermediates.

A representative method involves the coupling of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with amines or amino esters using coupling agents such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and bases like N,N-diisopropylethylamine (DIPEA) in solvents such as N,N-dimethylformamide (DMF). This approach affords amide or ester linkages under mild conditions with moderate to good yields (e.g., 29–41% yield reported).

Introduction of the Methylamino Group

The methylamino substituent at the 2-position of the propanoate can be introduced via reductive amination or nucleophilic substitution on suitable precursors bearing a leaving group at the 2-position. Alternatively, methylamino groups can be incorporated by using methylamino-substituted starting materials or by amination reactions post-esterification.

Example Preparation Protocol

Step Reagents and Conditions Yield Notes
1. Synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Cyclocondensation of hydrazine hydrate with appropriate ketones in ethanol Variable Established pyrazole synthesis methods
2. Coupling with methylamino propanoate derivative (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid + methylamino propanoate, T3P, DIPEA, DMF, 0–20°C, stirring 2–16 h 29–41% Purification by reversed-phase HPLC or silica chromatography
3. Final purification Chromatographic methods - Yields depend on purification efficiency

Research Discoveries and Catalytic Insights

  • Tripodal amino-acid derivatized pyrazole ligands, structurally related to the target compound, have been synthesized by condensation of 3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives, indicating the versatility of pyrazole functionalization.
  • Catalytic methods involving copper salts and ionic liquids have been reported for pyrazole ring formation and functionalization, offering potential for improved regioselectivity and yields.
  • The use of T3P as a coupling agent in amide bond formation has been demonstrated to be efficient and mild, facilitating the synthesis of pyrazole-containing amides and esters with good purity.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range References
Cyclocondensation of hydrazine with acetylenic ketones Hydrazine hydrate, diacetylene ketones Ethanol solvent Reflux or room temp Moderate to good
Coupling of pyrazolyl acetic acid with amino esters (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, methylamino propanoate T3P, DIPEA, DMF 0–20°C, 2–16 h 29–41%
Catalytic oxidation and functionalization Chalcones, arylhydrazines, copper triflate Ionic liquids, Cu catalysts One-pot, mild Up to 82%

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes. This interaction can lead to changes in cellular functions and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Ethyl 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Methylamino)Propanoate

Structural Differences :

  • Ester Group : The ethyl ester variant (CAS 92448-14-1) replaces the methyl ester with an ethyl group, increasing molecular weight (C₁₁H₁₉N₃O₂ vs. C₁₀H₁₇N₃O₂ for the methyl ester) .
  • This could influence its application in solvent-dependent reactions or biological systems.

Synthetic Pathways: Both compounds likely share synthetic routes involving pyrazole alkylation followed by esterification. For example, describes the synthesis of methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate via reaction of 3,5-dimethylpyrazole with methyl acrylate. The methylamino group may be introduced via reductive amination or nucleophilic substitution .

Commercial Status :

  • The ethyl ester is commercially available (e.g., Parchem Chemicals), while the methyl ester is discontinued, suggesting challenges in synthesis, stability, or demand .

Pyrazole Derivatives with Amino/Cyano Substituents

Compounds like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone () highlight key differences:

  • Reactivity: The presence of cyano groups (e.g., in malononitrile-derived compounds) may increase susceptibility to nucleophilic attack, whereas the methylamino group in the target compound could act as a weak base or metal-binding site .

3,5-Dimethyl-1H-Pyrazole-4-Carboxaldehyde Derivatives

describes methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, a related compound with a formyl group at the pyrazole 4-position. Key comparisons include:

  • Reactivity: The formyl group enables condensation reactions (e.g., Schiff base formation), whereas the methylamino group in the target compound may participate in alkylation or coordination chemistry.
  • Synthetic Flexibility : The formyl derivative is synthesized via Vilsmeier–Haack formylation, whereas the target compound requires amination steps .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Availability
Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate C₁₀H₁₇N₃O₂ 211.26 Methyl ester, methylamino Discontinued
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate C₁₁H₁₉N₃O₂ 225.29 Ethyl ester, methylamino Available
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile C₁₆H₁₁N₅O₂ 313.30 Cyano, amino, hydroxy Research use
Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate C₁₀H₁₄N₂O₃ 210.23 Formyl, methyl ester Synthetic intermediate

Biological Activity

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H19N3O2C_{11}H_{19}N_{3}O_{2} and a molecular weight of 225.29 g/mol. It features a pyrazole ring with two methyl substituents at the 3 and 5 positions, along with a propanoate structure that includes a methylamino group. The structural characteristics are crucial for its biological activity, influencing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Alkylation : The reaction of 3,5-dimethylpyrazole with appropriate alkyl halides.
  • Esterification : Formation of the ester group through reaction with carboxylic acids or their derivatives.
  • Final Modifications : Introduction of the methylamino group via reductive amination or similar techniques.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are critical for binding affinity and specificity towards biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Anti-inflammatory Activity : Studies suggest that compounds containing pyrazole moieties can inhibit pro-inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary investigations show that this compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity This compound showed significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa cells) with IC50 values in the micromolar range .
Anti-inflammatory Activity In models of acute inflammation, the compound reduced edema significantly compared to control groups .
Antimicrobial Testing Exhibited activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating moderate effectiveness .

Comparative Analysis

This compound can be compared with similar compounds based on their structural features and biological activities:

CompoundStructureBiological Activity
Methyl benzoate Ester without pyrazoleLimited pharmacological activity
3,5-Dimethylpyrazole Pyrazole without propanoateModerate anti-inflammatory effects
Benzyl pyrazole derivatives Similar structure with variationsNotable anticancer properties

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, and how are key intermediates validated?

Methodological Answer: The compound can be synthesized via condensation and aza-Michael addition reactions . A typical approach involves:

  • Step 1 : Condensation of a pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) with a methylamino-containing propanoate precursor.
  • Step 2 : Regioselective aza-Michael addition to ensure proper stereochemistry at the α-amino position .
    Validation :
  • Intermediate purity is confirmed via HPLC (≥95% purity threshold) and NMR (e.g., 1H^1H, 13C^{13}C) to verify structural integrity .
  • Mass spectrometry (ESI-MS) is used to confirm molecular weights of intermediates .

Q. How can researchers characterize the compound’s structural and electronic properties using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure using programs like SHELXL (for refinement) and SHELXS (for structure solution). For example, similar pyrazole derivatives were analyzed with SHELX to confirm bond angles and torsion angles .
  • Spectroscopy :
    • NMR : Assign peaks for methylamino protons (δ ~2.8–3.2 ppm) and pyrazole ring protons (δ ~6.2–6.5 ppm) .
    • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) stretches .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of pyrazole-containing α-amino acid derivatives?

Methodological Answer: Regioselectivity in pyrazole functionalization is influenced by:

  • Steric effects : Bulky substituents (e.g., 3,5-dimethyl groups) direct reactions to the less hindered N1 position .
  • Catalytic control : Use chiral catalysts (e.g., L-proline) to enforce enantioselectivity in aza-Michael additions .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .

Q. How can researchers design experiments to assess the compound’s bioactivity, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

  • Enzyme assays : Test inhibitory activity against kinases or proteases using:
    • Fluorescence-based assays (e.g., ATPase activity with TAMRA-labeled substrates).
    • IC50_{50} determination via dose-response curves .
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., benzimidazole-linked enzymes) .
  • SAR studies : Modify the methylamino or pyrazole groups to correlate structural changes with activity .

Q. What computational methods are effective in predicting the compound’s reactivity and stability under varying pH conditions?

Methodological Answer:

  • pKa prediction : Tools like MarvinSketch estimate protonation states of the methylamino and pyrazole groups.
  • Degradation studies : Perform HPLC-MS under acidic/basic conditions to identify hydrolysis products (e.g., propanoic acid derivatives) .
  • MD simulations : Analyze solvation effects and stability using GROMACS with explicit water models .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å suggest refinement errors or dynamic effects .
  • Multi-technique analysis : Overlay 13C^{13}C NMR chemical shifts with computed (GIAO) values to validate assignments .
  • Purity checks : Conflicting melting points (e.g., mp 133–134°C vs. 41–43°C in related compounds) may indicate impurities; repurify via recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.